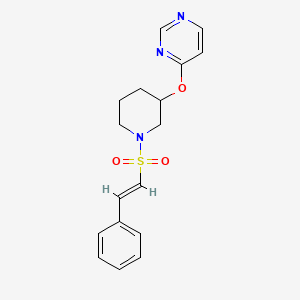

N1-(3,4-dimethoxyphenyl)-N2-(3-methoxybenzyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(3,4-dimethoxyphenyl)-N2-(3-methoxybenzyl)oxalamide, also known as DMOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMOX is a small molecule that can be synthesized in the laboratory using a specific method.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

This compound has been studied for its role in the synthesis of organic compounds with a sustainable perspective. It’s used in catalytic protocols, such as the Michael addition of N-heterocycles to chalcones . This process is significant for creating bioactive compounds with potential therapeutic applications.

Bioactive Compound Development

The unique structural characteristics of this compound make it easier to bind with target molecules, which is crucial for developing new medications. It has been applied to the preparation of potential bioactive compounds like 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, although with moderate yield due to the retro-Michael reaction .

Protective Group in Thiolate Monolayer Formation

The 3,4-dimethoxybenzyl group within the compound serves as a solubilizing protective group. It’s particularly useful for the in situ deprotection/deposition of extended aromatic thiolate monolayers. This group increases the solubility and stability of the precursor and is cleaved off during monolayer formation .

Self-Assembled Monolayers (SAMs)

Due to its solubilizing properties, this compound is instrumental in forming SAMs, which are used in various applications, including electronics and sensor technology. The protective group is stable under conditions that facilitate the synthesis of SAM precursors .

Suzuki–Miyaura Coupling

The compound’s structural components are relevant in the Suzuki–Miyaura coupling, a widely used reaction in organic chemistry. This reaction is known for its mild conditions and functional group tolerance, making it suitable for creating complex organic molecules .

Green Chemistry

The compound is involved in reactions with good green metrics, meaning they are environmentally friendly. This is important in the field of green chemistry, where the focus is on reducing the environmental impact of chemical production .

Propiedades

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-23-14-6-4-5-12(9-14)11-19-17(21)18(22)20-13-7-8-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKFVFBKCAZOQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,4-dimethoxyphenyl)-N2-(3-methoxybenzyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B2893761.png)

![tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B2893764.png)

![N-(4-fluoro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2893765.png)

![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2893766.png)

![(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2893770.png)

![N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2893774.png)

![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2893778.png)